8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline
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Overview
Description
8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, butyl, and chlorine substituents on an imidazoisoquinoline core. It is primarily used in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline typically involves multi-step organic reactions. The process begins with the formation of the imidazoisoquinoline core, followed by the introduction of bromine, butyl, and chlorine substituents. Common reagents used in these reactions include brominating agents, alkyl halides, and chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as acetone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Employed in biochemical studies to investigate protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline include:
- 4-Bromobenzocyclobutene
- tert-Butyl bromoacetate
- 3,5-Di-tert-butylbenzyl bromide
Uniqueness
What sets this compound apart from these similar compounds is its unique imidazoisoquinoline core structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Properties
IUPAC Name |
8-bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2/c1-2-3-4-14-18-15(17)13-8-11-7-12(16)6-5-10(11)9-19(13)14/h5-7H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYSWTBLGKTJBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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